molecular formula C16H10BrN3O2S2 B11696271 N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Cat. No.: B11696271
M. Wt: 420.3 g/mol
InChI Key: SEBJBTBUHVAQCG-LCYFTJDESA-N
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Description

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromobenzylidene group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide typically involves a multi-step process:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thiourea derivative with an α-halo ketone to form the thiazolidine ring.

    Introduction of the Bromobenzylidene Group: The thiazolidine intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to introduce the bromobenzylidene group.

    Attachment of the Isonicotinamide Moiety: Finally, the compound is reacted with isonicotinic acid or its derivatives to attach the isonicotinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiazolidine ring, leading to different reduced forms.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathway Modulation: It can modulate pathways involved in cell cycle regulation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
  • N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Uniqueness

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is unique due to the presence of the bromobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H10BrN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9-

InChI Key

SEBJBTBUHVAQCG-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br

Origin of Product

United States

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